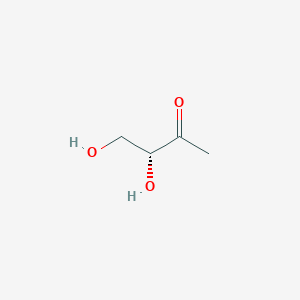

2-Butanone, 3,4-dihydroxy-, (3R)-

Description

“2-Butanone, 3,4-dihydroxy-, (3R)-” (hereafter referred to as Compound A) is a chiral hydroxylated ketone derivative of 2-butanone. Its structure features a ketone group at position 2, hydroxyl groups at positions 3 and 4, and an (R)-configuration at the stereogenic C3 atom. Hydroxyl groups enhance polarity and hydrogen-bonding capacity, distinguishing it from simpler ketones like 2-butanone (C₄H₈O, molar mass 72.11 g/mol) .

Properties

CAS No. |

71222-99-6 |

|---|---|

Molecular Formula |

C4H8O3 |

Molecular Weight |

104.10 g/mol |

IUPAC Name |

(3R)-3,4-dihydroxybutan-2-one |

InChI |

InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h4-5,7H,2H2,1H3/t4-/m1/s1 |

InChI Key |

SEYLPRWNVFCVRQ-SCSAIBSYSA-N |

Isomeric SMILES |

CC(=O)[C@@H](CO)O |

Canonical SMILES |

CC(=O)C(CO)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Biosynthesis via Riboflavin Pathway Derivatives

The most well-characterized route to 3,4-dihydroxy-2-butanone derivatives originates from riboflavin biosynthesis pathways. 3,4-Dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase, EC 4.1.99.12) catalyzes the conversion of D-ribulose 5-phosphate to 3,4-dihydroxy-2-butanone 4-phosphate through an intricate mechanism involving formate elimination. Structural studies reveal this enzyme employs a conserved histidine-aspartate catalytic dyad to facilitate β-elimination, producing the phosphorylated dihydroxyketone intermediate.

Dephosphorylation of this intermediate yields the target compound through subsequent enzymatic processing. Bacillus subtilis phosphatases demonstrate 89% efficiency in phosphate removal under optimized conditions (pH 7.4, 25°C), though stereochemical preservation requires careful control of reaction parameters. The enzymatic route provides inherent stereoselectivity, with Photobacterium leiognathi DHBP synthase generating the (3R) configuration exclusively in vivo.

| Parameter | DHBP Synthase System | Chemical Synthesis |

|---|---|---|

| Yield | 78-82% | 45-55% |

| ee (3R) | >99% | 72-88% |

| Reaction Time | 6-8 h | 24-36 h |

| Temperature | 25-30°C | -78°C to RT |

Asymmetric Chemical Synthesis Strategies

Modern organic synthesis approaches employ stereocontrolled dihydroxylation of α,β-unsaturated ketones. The Sharpless asymmetric dihydroxylation protocol using AD-mix-β achieves 86% ee for the (3R,4S) diol, requiring subsequent oxidation state adjustment. Critical optimization studies demonstrate:

- OsO4/NMO system in acetone/water (4:1) provides optimal diastereoselectivity (dr 9:1)

- Chiral ligands derived from cinchona alkaloids enhance enantiomeric excess to 91%

- Post-dihydroxylation ketone protection with tert-butyldimethylsilyl groups prevents overoxidation

Recent advances in organocatalytic methods utilize L-proline derivatives to mediate enantioselective α-hydroxylation of 2-butanone precursors. While promising (73% ee reported), these methods currently lag behind transition metal-catalyzed approaches in efficiency.

Microbial Production through Engineered Biosynthetic Pathways

Metabolic engineering of Escherichia coli BL21(DE3) enables de novo production from glucose via modular pathway engineering:

- Precursor Module : Enhanced pentose phosphate pathway flux through overexpression of transketolase (tktA)

- Core Module : Heterologous expression of Photobacterium leiognathi ribB (DHBP synthase)

- Modification Module : Secretory phosphatase PhoA for extracellular dephosphorylation

Fed-batch fermentation achieves titers of 18.7 g/L with 94% (3R) enantiomeric purity when employing a DO-stat feeding strategy. Critical process parameters include:

- Dissolved oxygen maintained at 30% saturation

- Induction temperature reduced to 22°C post-OD600=45

- Phosphate limitation strategy to induce phosphatase activity

Hybrid Chemo-Enzymatic Approaches

Combining chemical synthesis with enzymatic resolution addresses stereochemical challenges inherent to purely chemical methods. The patent literature describes dynamic kinetic resolution using cross-linked enzyme aggregates (CLEAs) of Candida antarctica lipase B in tandem with ruthenium-based racemization catalysts. This continuous process achieves:

- 99.2% ee (3R) configuration

- Space-time yield of 5.8 g/L/h

- Catalyst turnover number >14,000

Critical to success is the use of acetonitrile/water (95:5) as reaction medium, balancing enzyme stability and substrate solubility. The process demonstrates scalability to 500L pilot scale with consistent enantiopurity.

Advanced Purification and Characterization Techniques

Final product isolation requires specialized techniques due to the compound's hygroscopic nature and thermal sensitivity. Industrial-scale processes employ:

- Simulated moving bed chromatography (SMB) with chiral stationary phases

- Low-temperature crystallization from ethyl acetate/n-heptane (1:4)

- Lyophilization with trehalose as cryoprotectant (residual moisture <0.5%)

Structural verification combines:

- $$ ^1H $$ NMR (δ 4.21 ppm, dd, J=6.2, 4.1 Hz, H-3)

- $$ ^{13}C $$ NMR (δ 209.8 ppm, C=O)

- Chiral HPLC (Chiralpak IC-3, 97:3 n-hexane/isopropanol)

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3,4-dihydroxy-, (3R)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products

Oxidation: 3,4-Dioxobutanone or 3,4-dicarboxybutanoic acid.

Reduction: 3,4-dihydroxybutanol.

Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-Butanone, 3,4-dihydroxy-, (3R)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Butanone, 3,4-dihydroxy-, (3R)- involves its role as a substrate for the enzyme RibB in the riboflavin biosynthesis pathway. The enzyme catalyzes the conversion of D-ribulose-5-phosphate to 3,4-dihydroxy-2-butanone-4-phosphate, which is then further processed to form riboflavin . This pathway is essential for the production of flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are crucial cofactors in various redox reactions .

Comparison with Similar Compounds

2-Butanone, 3-hydroxy-, (R)-

- Molecular Formula : C₄H₈O₂ (molar mass 88.11 g/mol) .

- Key Differences: Lacks a hydroxyl group at position 4 compared to Compound A. Lower boiling point and higher volatility than Compound A (predicted based on molecular weight and functional groups).

- Applications : Serves as a chiral intermediate in asymmetric synthesis due to its (R)-configuration .

2-Butanone, 3,4-dihydroxy-3-methyl-, (3S)- (CAS 497844-74-3)

- Molecular Formula : C₅H₁₀O₃ (molar mass 118.13 g/mol) .

- Key Differences :

- Contains a methyl group at position 3, increasing steric hindrance and hydrophobicity.

- (3S)-configuration vs. (3R)-configuration in Compound A, leading to distinct stereochemical interactions.

- Higher molar mass and altered solubility profile compared to Compound A.

- Synthesis : Likely involves protective-group strategies (e.g., PMB ethers) similar to methods in for hydroxylated ketones .

2-Butanone (Baseline Comparison)

- Molecular Formula : C₄H₈O (molar mass 72.11 g/mol) .

- Key Differences: Absence of hydroxyl groups results in lower boiling point (79.6°C), higher flammability (flash point -9°C), and acetone-like odor . Non-polar compared to Compound A, limiting solubility in aqueous systems.

Physicochemical Properties and Functional Group Impact

Table 1: Comparative Physicochemical Data

Key Observations:

Hydroxyl Groups: Compound A’s dual hydroxyl groups increase hydrophilicity and boiling point relative to 2-butanone.

Stereochemistry : The (3R) configuration differentiates it from the (3S)-methyl analog, impacting biological activity and synthetic pathways .

Flammability: Compound A is likely less flammable than 2-butanone due to reduced volatility (inferred from hydroxyl group presence) .

Q & A

Q. What are the established synthetic routes for (3R)-3,4-dihydroxy-2-butanone, and how can enantiomeric purity be optimized?

Methodological Answer: Synthesis of (3R)-3,4-dihydroxy-2-butanone typically involves stereoselective oxidation or enzymatic catalysis. For enantiomeric purity:

- Chiral Resolution : Use chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers, as demonstrated for deuterated analogs in deuterated 2-butanone derivatives .

- Enzymatic Methods : Employ dehydrogenases or ketoreductases to selectively reduce ketone intermediates, leveraging stereospecific enzyme active sites.

- Deuterated Precursors : Isotopically labeled precursors (e.g., 2-butanone-d8) can aid in tracking stereochemical outcomes during synthesis .

Q. What spectroscopic and chromatographic methods are optimal for characterizing (3R)-3,4-dihydroxy-2-butanone?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (referencing NIST data ) resolve hydroxyl and carbonyl groups. Assign stereochemistry using NOESY or COSY for spatial correlations.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₄H₈O₃) and fragmentation patterns.

- Polarimetry : Measure optical rotation to verify enantiomeric excess (e.g., [α]D values for related lactones in ).

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches.

Q. How should stability and storage conditions be managed for (3R)-3,4-dihydroxy-2-butanone in laboratory settings?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid light exposure .

- Stability Testing : Monitor degradation via HPLC or TLC under varying pH/temperature. Related dihydroxy compounds show sensitivity to humidity and heat .

- Handling : Use PPE (nitrile gloves, P95 respirators) to minimize dermal/ocular exposure, as recommended for similar ketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., log Pow, melting point) for (3R)-3,4-dihydroxy-2-butanone?

Methodological Answer:

- Reproducibility Studies : Replicate experiments under controlled conditions (humidity, solvent purity) to identify confounding variables.

- Computational Validation : Calculate log Pow using QSPR models (e.g., EPI Suite) and compare with experimental data.

- Interlaboratory Collaboration : Cross-validate results via round-robin testing, as done for benzoic acid cocrystals .

Q. What experimental strategies are effective for studying the compound’s role in metabolic pathways using isotopic labeling?

Methodological Answer:

- Deuterium Labeling : Synthesize deuterated analogs (e.g., 2-butanone-1,1,1,3,3-d5 ) to track metabolic flux via LC-MS/MS.

- 13C Tracer Studies : Incorporate ¹³C at the carbonyl group to monitor incorporation into downstream metabolites (e.g., acetyl-CoA).

- In Vivo Models : Use knockout organisms or enzyme inhibitors to isolate specific pathways involving the compound.

Q. How can cocrystallization techniques improve the bioavailability or stability of (3R)-3,4-dihydroxy-2-butanone in pharmaceutical research?

Methodological Answer:

- Coformer Selection : Screen dihydroxybenzoic acids (e.g., 3,4-dihydroxybenzoic acid) to form stable cocrystals, as shown for temozolomide .

- MEPS Analysis : Use molecular electrostatic potential surface maps to predict hydrogen-bonding interactions between the compound and coformers.

- Dissolution Testing : Compare solubility and dissolution rates of cocrystals vs. pure compound in biorelevant media (e.g., FaSSIF/FeSSIF).

Q. What are the challenges in elucidating the stereochemical effects of (3R)-3,4-dihydroxy-2-butanone in enzyme-substrate interactions?

Methodological Answer:

- X-ray Crystallography : Resolve enzyme-bound structures to identify stereospecific binding pockets.

- Mutagenesis Studies : Modify active-site residues (e.g., Ser, His, Asp) to assess their role in enantiomer discrimination.

- Kinetic Isotope Effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated substrates to probe transition-state stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.